(S)-3-Amino-3-(2-methoxyphenyl)propanoic acid
Overview
Description
“3-(2-Methoxyphenyl)propanoic acid” is a chemical compound with the molecular formula C10H12O3 . It has a molecular weight of 180.203 g/mol . The compound is also known by several synonyms, including 3-2-methoxyphenyl propanoic acid, 3-2-methoxyphenyl propionic acid, 2-methoxyhydrocinnamic acid, benzenepropanoic acid, 2-methoxy, o-methoxyhydrocinnamic acid, 3-o-methoxyphenyl propionic acid, 2-methoxy-benzenepropanoic acid, beta-o-methoxyphenyl propionic acid, acmc-209nfi, maybridge1_000611 .
Molecular Structure Analysis
The molecular structure of “3-(2-Methoxyphenyl)propanoic acid” can be viewed as a 2D Mol file or as a computed 3D SD file .
Scientific Research Applications
Corrosion Inhibition
A derivative of (S)-3-Amino-3-(2-methoxyphenyl)propanoic acid, specifically a Schiff base, has been studied for its corrosion inhibition properties. In a study by Gupta et al. (2016), Schiff's bases derived from cysteine showed significant effectiveness in protecting mild steel in an acidic environment. The compound demonstrated both physisorption and chemisorption on mild steel and formed protective films, which was confirmed through SEM and AFM studies (Gupta, Quraishi, Verma, & Mukherjee, 2016).
Antioxidant and Anti-inflammatory Activity
Another derivative of (S)-3-Amino-3-(2-methoxyphenyl)propanoic acid was synthesized and evaluated for its antioxidant, anti-inflammatory, and antiulcer activities. Subudhi and Sahoo (2011) reported that certain compounds exhibited significant antioxidant action, comparable to standard treatments, and showed efficacy against inflammation and ulceration (Subudhi & Sahoo, 2011).
Electrochemical Hydrogenation
The electrochemical hydrogenation of 3-(methoxyphenyl)propenoic acids, closely related to (S)-3-Amino-3-(2-methoxyphenyl)propanoic acid, has been explored. Korotaeva et al. (2011) used electrosynthesis for double bond hydrogenation, achieving virtually quantitative yields under specific conditions. This process is significant for the production of 3-(methoxyphenyl)propanoic acids (Korotaeva, Rubinskaya, Rybakova, & Gultyai, 2011).
Phytotoxic and Mutagenic Effects
Jităreanu et al. (2013) evaluated the phytotoxicity and genotoxicity of cinnamic acid derivatives, including 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl)-propanoic acid, on wheat. They observed inhibitions in growth, germination, and mitotic activity, along with chromosomal aberrations in treated plantlets (Jităreanu, Pãdureanu, Tătărîngă, Tuchiluş, & Stănescu, 2013).
Asymmetric Synthesis in Alkaloid Biosynthesis
(S)-3-Amino-3-(2-methoxyphenyl)propanoic acid and its derivatives are important in the biosynthesis of tetrahydroisoquinoline alkaloids. Tanifuji et al. (2016) developed a catalytic asymmetric synthesis route for a common amino acid component in these alkaloids, using chiral phase transfer alkylation (Tanifuji, Oguri, Koketsu, Yoshinaga, Minami, & Oikawa, 2016).
Biocatalysis in Pharmaceutical Intermediates
(S)-3-Amino-3-(2-methoxyphenyl)propanoic acid, also known as S-APA, is crucial in pharmaceuticals like S-dapoxetine. Li et al. (2013) explored asymmetric biocatalysis using Methylobacterium for producing enantiopure S-APA, demonstrating its potential in pharmaceutical intermediate production (Li, Wang, Huang, Zou, & Zheng, 2013).
Functional Modification in Polymer Science
Aly and El-Mohdy (2015) investigated the modification of poly vinyl alcohol/acrylic acid hydrogels with amine compounds, including 2-amino-3-(4-hydroxyphenyl)propanoic acid. This study highlights the use of (S)-3-Amino-3-(2-methoxyphenyl)propanoic acid derivatives in enhancing the properties of polymers for potential medical applications (Aly & El-Mohdy, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to interact with theSerotonin-1A receptor .
Mode of Action
Compounds with similar structures have been shown to stimulate theSerotonin-1A receptor , which can lead to various physiological effects .
Biochemical Pathways
Stimulation of the serotonin-1a receptor is known to influence several biochemical pathways, including those involved in mood regulation and anxiety .
Result of Action
Stimulation of the serotonin-1a receptor can lead to various physiological effects, including potential antidepressant effects .
properties
IUPAC Name |
(3S)-3-amino-3-(2-methoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-7(9)8(11)6-10(12)13/h2-5,8H,6,11H2,1H3,(H,12,13)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZGIQATDPCZHH-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426740 | |
Record name | (3S)-3-Amino-3-(2-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-3-(2-methoxyphenyl)propanoic acid | |
CAS RN |
720662-28-2 | |
Record name | (3S)-3-Amino-3-(2-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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